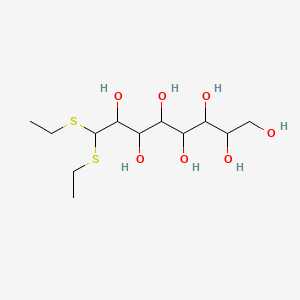
8,8-Bis-ethylsulfanyl-octane-1,2,3,4,5,6,7-heptaol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-Bis-ethylsulfanyl-octane-1,2,3,4,5,6,7-heptaol is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and ethylsulfanyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Bis-ethylsulfanyl-octane-1,2,3,4,5,6,7-heptaol typically involves multi-step organic reactions. The initial step often includes the formation of the octane backbone, followed by the introduction of hydroxyl groups and ethylsulfanyl substituents. Common reagents used in these reactions include alcohols, thiols, and strong acids or bases to facilitate the addition of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
8,8-Bis-ethylsulfanyl-octane-1,2,3,4,5,6,7-heptaol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or alkanes.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler alcohols or alkanes.
Scientific Research Applications
8,8-Bis-ethylsulfanyl-octane-1,2,3,4,5,6,7-heptaol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8,8-Bis-ethylsulfanyl-octane-1,2,3,4,5,6,7-heptaol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the ethylsulfanyl groups may interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 8,8-Bis-methylsulfanyl-octane-1,2,3,4,5,6,7-heptaol
- 8,8-Bis-propylsulfanyl-octane-1,2,3,4,5,6,7-heptaol
- 8,8-Bis-butylsulfanyl-octane-1,2,3,4,5,6,7-heptaol
Uniqueness
8,8-Bis-ethylsulfanyl-octane-1,2,3,4,5,6,7-heptaol is unique due to its specific ethylsulfanyl substituents, which confer distinct chemical and physical properties compared to its analogs
Properties
CAS No. |
5329-53-3 |
|---|---|
Molecular Formula |
C12H26O7S2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
8,8-bis(ethylsulfanyl)octane-1,2,3,4,5,6,7-heptol |
InChI |
InChI=1S/C12H26O7S2/c1-3-20-12(21-4-2)11(19)10(18)9(17)8(16)7(15)6(14)5-13/h6-19H,3-5H2,1-2H3 |
InChI Key |
ZSEWRIVLPSASIS-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(C(C(C(C(C(C(CO)O)O)O)O)O)O)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[1,3-benzodioxol-5-yl(hydroxy)(3,4,5-trimethoxyphenyl)methyl]butanoate](/img/structure/B14730732.png)
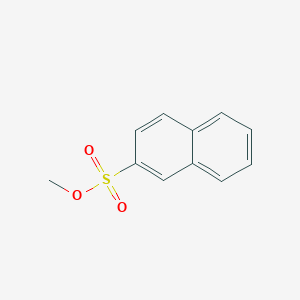
![Diethyl-[3-[(4-methoxyphenyl)carbamoyloxy]phenyl]-methyl-azanium](/img/structure/B14730745.png)

![N-benzyl-2-[(4-ethoxyphenyl)carbamoyl-(2-methylpropyl)amino]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B14730749.png)
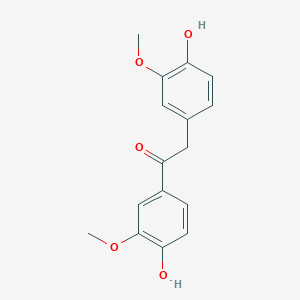


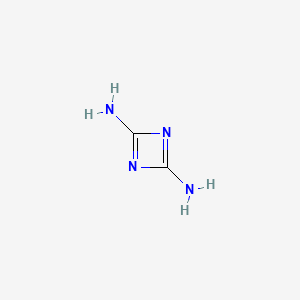
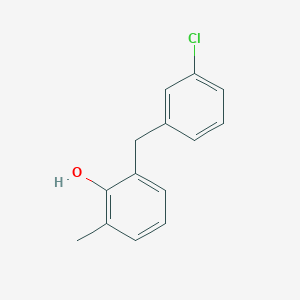
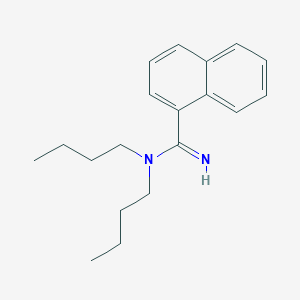
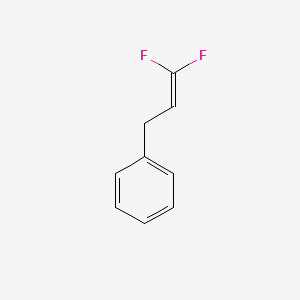
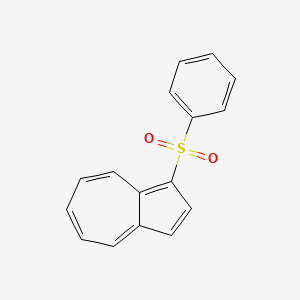
![s-Benzyl-n-[(2-nitrophenyl)sulfanyl]cysteine](/img/structure/B14730816.png)
